molecular formula C19H14ClFN2O6S B2422708 Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-63-3

Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2422708
CAS No.: 899728-63-3
M. Wt: 452.84
InChI Key: MCSVMPZSGRJHRY-UHFFFAOYSA-N
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Description

Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that features a pyridazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a 4-fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for chemical transformations.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism by which Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to interact with protein active sites, potentially inhibiting enzyme activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(((2-bromophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 4-(((2-methylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Uniqueness

Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of both the 2-chlorophenylsulfonyl and 4-fluorophenyl groups, which confer distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and a promising candidate in drug discovery.

Properties

IUPAC Name

ethyl 4-(2-chlorophenyl)sulfonyloxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O6S/c1-2-28-19(25)18-15(29-30(26,27)16-6-4-3-5-14(16)20)11-17(24)23(22-18)13-9-7-12(21)8-10-13/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSVMPZSGRJHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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